Conformational Rigidity: Zero Rotatable Bonds vs. 1 Rotatable Bond in the 8-Methyl Analog
3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one possesses zero rotatable chemical bonds, leading to a completely locked spirocyclic core. In contrast, the closest mono-substituted analog, 8-methyl-1-oxaspiro[4.5]decan-2-one, retains one rotatable bond on the cyclohexane ring. This difference directly impacts the conformational entropy and, consequently, the entropic cost of receptor binding, which is a fundamental driver of olfactory receptor selectivity [1]. A lower number of rotatable bonds has also been statistically correlated with improved success rates in bioavailability and target engagement across multiple small-molecule libraries [2].
| Evidence Dimension | Number of rotatable chemical bonds |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 8-Methyl-1-oxaspiro[4.5]decan-2-one: 1 rotatable bond |
| Quantified Difference | Absolute reduction of 1 rotatable bond (100% reduction) |
| Conditions | In silico molecular topology analysis based on SMILES structure |
Why This Matters
Zero rotatable bonds minimize conformational entropy loss upon protein binding, which can be critical for achieving high selectivity in receptor-mediated applications, differentiating it from flexible analogs for specialized procurement.
- [1] Basechem. 3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one; Rotatable Bond Count. https://basechem.org View Source
- [2] Veber, D. F.; Johnson, S. R.; Cheng, H. Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. J. Med. Chem. 2002, 45, 2615–2623. View Source
